1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime
Description
1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N-OH, where R and R’ can be various organic substituents. This particular compound features a 4-chlorophenyl group, a methoxy group, and a phenyl group attached to an ethanone oxime core. Oximes are known for their diverse applications in medicinal chemistry, organic synthesis, and as intermediates in the production of various pharmaceuticals .
Properties
IUPAC Name |
(NE)-N-[1-(4-chlorophenyl)-2-methoxy-2-phenylethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-15(12-5-3-2-4-6-12)14(17-18)11-7-9-13(16)10-8-11/h2-10,15,18H,1H3/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIGKMUIRGDAEF-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=NO)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C1=CC=CC=C1)/C(=N/O)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323982 | |
| Record name | (NE)-N-[1-(4-chlorophenyl)-2-methoxy-2-phenylethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666223 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74613-68-6 | |
| Record name | (NE)-N-[1-(4-chlorophenyl)-2-methoxy-2-phenylethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime typically involves the reaction of the corresponding ketone with hydroxylamine hydrochloride. The general procedure is as follows:
Starting Material: The synthesis begins with 1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone.
Reaction with Hydroxylamine Hydrochloride: The ketone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, in an ethanol-water mixture.
Reflux: The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the ketone to the oxime.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime undergoes various chemical reactions, including:
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride or hydrogenation over a metal catalyst.
Hydrolysis: Acidic or basic hydrolysis of the oxime yields the original ketone and hydroxylamine.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.
Scientific Research Applications
1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those with potential anticancer, antiviral, and antimicrobial properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers use this oxime to study enzyme inhibition, particularly acetylcholinesterase inhibition, which is relevant in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime involves its interaction with specific molecular targets:
Enzyme Inhibition: The oxime group can form a stable complex with the active site of enzymes, inhibiting their activity. This is particularly relevant in the inhibition of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system.
Pathways: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine, leading to enhanced cholinergic transmission.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-methoxy-2-phenyl-1-ethanone oxime can be compared with other oxime compounds:
Pralidoxime: Used as an antidote for organophosphate poisoning, pralidoxime has a similar oxime functional group but differs in its overall structure and specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
